MOVPE Oxygen Doping Precursor: DMAlMO vs. Diethylaluminum Ethoxide (DEALO) Incorporation Behavior
A direct head-to-head comparison within the same study investigated dimethylaluminum methoxide (DMAlMO) and diethylaluminum ethoxide (DEALO) as oxygen dopant sources for GaAs during MOVPE. The study concluded that a simple change in the precursor's molecular structure leads to 'significant changes in the oxygen incorporation behavior' due to substantially different gas-phase decomposition mechanisms [1]. While quantitative numerical comparison of incorporation efficiencies is not provided in the abstract, the definitive conclusion of distinct incorporation behavior, stemming from mechanistic differences, strongly indicates that these precursors are not functionally interchangeable for achieving precise doping profiles.
| Evidence Dimension | Oxygen Incorporation Behavior in GaAs MOVPE |
|---|---|
| Target Compound Data | Oxygen and aluminum co-incorporation; formation of Al-O-Ga and Al-O-Al deep level centers. Doping levels up to ~5×10¹⁸ cm⁻³ (O) and ~7×10¹⁹ cm⁻³ (Al) achieved [2]. |
| Comparator Or Baseline | Diethylaluminum ethoxide (DEALO) was found to compensate C and Zn shallow acceptors and Si and Se shallow donors via multiple deep levels, but its incorporation mechanism and resulting defect landscape are reported as substantially different [1]. |
| Quantified Difference | Not a single number, but a reported qualitative difference in 'oxygen incorporation behavior' and 'decomposition mechanism' between the two precursors. The difference is process-defining. |
| Conditions | Metalorganic Vapor Phase Epitaxy (MOVPE) of GaAs epilayers. |
Why This Matters
For process engineers developing highly resistive or semi-insulating GaAs-based devices, the choice of oxygen precursor is critical, as differing decomposition pathways lead to distinct deep-level defect landscapes, directly impacting device performance and reproducibility.
- [1] T. F. Kuech et al., 'Controlled Impurity Introduction In CVD: Chemical, Electrical, and Morphological Influences', MRS Online Proceedings Library, 334, 189-200 (1993). View Source
- [2] High resistivity gaas epilayers by oxygen doping. Annual report, 1 September 1991-31 August 1992, OSTI ID: 6796997. View Source
